molecular formula C7H7BBrNO3 B14836357 (2-Acetyl-6-bromopyridin-4-YL)boronic acid

(2-Acetyl-6-bromopyridin-4-YL)boronic acid

Cat. No.: B14836357
M. Wt: 243.85 g/mol
InChI Key: ZBJRBUNMAHROGD-UHFFFAOYSA-N
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Description

(2-Acetyl-6-bromopyridin-4-YL)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an acetyl group and a bromine atom. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Acetyl-6-bromopyridin-4-YL)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. One common method is the reaction of 2-acetyl-6-bromopyridine with a boron reagent under specific conditions. For example, the use of a palladium catalyst in the presence of a base such as potassium carbonate can facilitate the formation of the boronic acid derivative .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced techniques such as acoustic dispensing technology can also accelerate the synthesis and allow for the production of large libraries of boronic acid derivatives .

Chemical Reactions Analysis

Types of Reactions

(2-Acetyl-6-bromopyridin-4-YL)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation and Reduction: The compound can undergo oxidation to form boronic esters or reduction to form boranes.

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reactions.

    Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

The major products formed from these reactions include biaryl compounds, boronic esters, and various substituted pyridine derivatives.

Scientific Research Applications

(2-Acetyl-6-bromopyridin-4-YL)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Acetyl-6-bromopyridin-4-YL)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond . The acetyl and bromine substituents can also influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Acetyl-6-bromopyridin-4-YL)boronic acid is unique due to the presence of both the acetyl and bromine substituents on the pyridine ring, which can significantly influence its reactivity and applications. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.

Properties

Molecular Formula

C7H7BBrNO3

Molecular Weight

243.85 g/mol

IUPAC Name

(2-acetyl-6-bromopyridin-4-yl)boronic acid

InChI

InChI=1S/C7H7BBrNO3/c1-4(11)6-2-5(8(12)13)3-7(9)10-6/h2-3,12-13H,1H3

InChI Key

ZBJRBUNMAHROGD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC(=C1)Br)C(=O)C)(O)O

Origin of Product

United States

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